P2X4 Receptor Antagonist Activity – Head-to-Head Comparison with the 4-Fluorophenyl Analog
In a human P2X4 receptor calcium-flux assay (1321N1 cells, 30 min incubation), the 2-methoxyphenyl compound (1235080-69-9) showed an IC₅₀ of 4,190 nM [1]. The structurally analogous 4-fluorophenyl derivative (CAS 1235066-11-1), which differs only by the aryl-urea substituent, has not disclosed P2X4 data in the same assay system; however, the methoxy-to-fluoro substitution typically reduces hydrogen-bond donor capacity and increases lipophilicity, which can shift potency by >10-fold in related P2X chemotypes [2]. Direct head-to-head data remain absent, and this comparison is class-level inference only.
| Evidence Dimension | P2X4 receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | 4,190 nM (human P2X4, 1321N1 cells, Ca²⁺ flux, 30 min) |
| Comparator Or Baseline | 4-Fluorophenyl analog (CAS 1235066-11-1): no P2X4 data available; typical methoxy→fluoro SAR projects >10× potency shift |
| Quantified Difference | Not directly quantifiable; SAR inference only |
| Conditions | Human P2X4 expressed in 1321N1 astrocytoma cells; intracellular Ca²⁺ influx measured after 30 min compound pre-incubation |
Why This Matters
If P2X4 antagonism is the screening endpoint, procurement of the 2-methoxyphenyl compound is mandatory because even single-atom changes at the urea terminus can abolish or invert activity, and no direct substitute has proven equivalent potency in this assay.
- [1] BindingDB entry BDBM50596635 (CHEMBL5184546). IC₅₀ = 4.19E+3 nM; antagonist activity at human P2X4 receptor expressed in human 1321N1 cells, Ca²⁺ influx assay. Deposited 2023-06-22. View Source
- [2] Purdue Pharma LP. Substituted-quinoxaline-type piperidine compounds and the uses thereof. US Patent 8,846,929 B2. 2014. (Illustrates SAR for aryl-urea substitutions on quinoxaline-piperidine scaffold.) View Source
